

Acasunlimab (MC 1046): A Statistical Analysis and Comparison in Immuno-Oncology

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the investigational bispecific antibody Acasunlimab (also known as GEN1046 or **MC 1046**). Acasunlimab represents a novel approach in cancer immunotherapy by simultaneously targeting two key immune pathways: the programmed death-ligand 1 (PD-L1) and the co-stimulatory receptor 4-1BB. This dual mechanism is designed to block the inhibitory PD-1/PD-L1 axis while concurrently activating T-cells and natural killer (NK) cells through conditional 4-1BB stimulation, thereby enhancing the anti-tumor immune response.[1][2]

This document summarizes the latest clinical trial data, details the experimental protocols for key studies, and provides a comparative analysis against relevant alternative treatments.

Performance Data: Acasunlimab in Metastatic Non-Small Cell Lung Cancer (mNSCLC)

Recent clinical trial data from the Phase 2 GCT1046-04 (NCT05117242) study provides key insights into the efficacy and safety of acasunlimab as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab in patients with PD-L1-positive mNSCLC who have progressed after prior anti-PD-(L)1 containing therapy.[3][4]

Efficacy in Previously Treated PD-L1-Positive mNSCLC



Treatment Arm	Overall Survival (OS) Rate (12-month)	Median Overall Survival (mOS)	Overall Response Rate (ORR)	Confirmed ORR	Disease Control Rate (DCR)
Acasunlimab Monotherapy (Arm A)	Not Reported	5.5 months	31%	13%	50%
Acasunlimab + Pembrolizum ab (Q3W - Arm B)	Not Reported	8.6 months	21%	18%	59%
Acasunlimab + Pembrolizum ab (Q6W - Arm C)	69%	17.5 months	30%	17%	75%

Data from the Phase 2 GCT1046-04 trial (NCT05117242) as of the data cut-off presented in June 2024.[2][3][4]

Safety Profile

Treatment-related adverse events (TRAEs) were reported to be primarily grade 1 and 2 and were consistent with the known safety profiles of the individual drugs.[3][4]



Treatment Arm	Most Common Treatment-Related Adverse Events (All Grades)		
Acasunlimab Monotherapy (Arm A)	Asthenia (22.7%), Diarrhea (18.2%), Nausea (18.2%), Anemia (13.6%), Liver-related events (13.6%)		
Acasunlimab + Pembrolizumab (Arms B and C)	Liver-related events (28.6% in Arm B, 18.4% in Arm C), Fatigue (21.4% in Arm B, 8.2% in Arm C), Asthenia (12% in Arm B, 12.2% in Arm C), Diarrhea (12% in Arm B, 10.2% in Arm C)		

Transaminase elevations were generally asymptomatic and manageable. A lower incidence of grade ≥3 TRAEs was observed with the Q6W combination regimen.[2]

Comparison with an Alternative: Docetaxel

For patients with mNSCLC who have progressed on a PD-1/PD-L1 inhibitor and platinum-containing chemotherapy, a standard of care option is the chemotherapeutic agent docetaxel. A pivotal Phase 3 trial, ABBIL1TY NSCLC-06 (NCT06635824), is currently underway to directly compare the efficacy and safety of acasunlimab in combination with pembrolizumab versus docetaxel in this patient population.

Treatment	Overall Response Rate (ORR) - Historical Data
Docetaxel	10-14%

Historical ORR for docetaxel in a similar patient population.[5]

Experimental Protocols

The clinical development of acasunlimab is supported by a series of preclinical and clinical studies. Below are the methodologies for the key trials cited.

Preclinical Studies



- In Vitro Assays: The functional activity of acasunlimab was assessed using various in vitro assays, including mixed lymphocyte reaction (MLR) and antigen-specific T-cell proliferation and cytotoxicity assays. These studies demonstrated that acasunlimab induces T-cell proliferation and cytokine production superior to clinically approved PD-(L)1 antibodies.[6][7] [8] An in vitro MLR assay was developed where healthy donor T-cells were exhausted by repeated stimulation and then co-cultured with dendritic cells to show that acasunlimab could reinvigorate the exhausted T-cell response.[1]
- In Vivo Mouse Models: The anti-tumor activity of acasunlimab was evaluated in syngeneic mouse tumor models, such as MC38 colon adenocarcinoma. These studies showed that acasunlimab exerted potent anti-tumor activity.[6][7][8] For some in vivo studies, a mouse surrogate antibody for acasunlimab was used in combination with an anti-mouse-PD-1 antibody.[9]

Clinical Trial: NCT03917381 (First-in-Human Study)

- Study Design: A Phase 1/2a, open-label, dose-escalation, and expansion cohort trial to
 evaluate the safety, tolerability, and preliminary efficacy of acasunlimab in patients with
 advanced solid tumors.
- Patient Population: Adults with histologically or cytologically confirmed metastatic or unresectable solid tumors for which standard therapy is not available.
- Intervention: Acasunlimab administered intravenously. The trial includes both monotherapy and combination therapy cohorts with docetaxel or pembrolizumab.

Clinical Trial: NCT05117242 (Phase 2 in mNSCLC)

- Study Design: A randomized, open-label, multicenter Phase 2 trial.
- Patient Population: Patients with relapsed/refractory metastatic non-small cell lung cancer with PD-L1 expression in ≥1% of tumor cells who have progressed after at least one prior line of systemic therapy containing an anti-PD-1/PD-L1 monoclonal antibody.
- Interventions:
 - Arm A: Acasunlimab monotherapy.

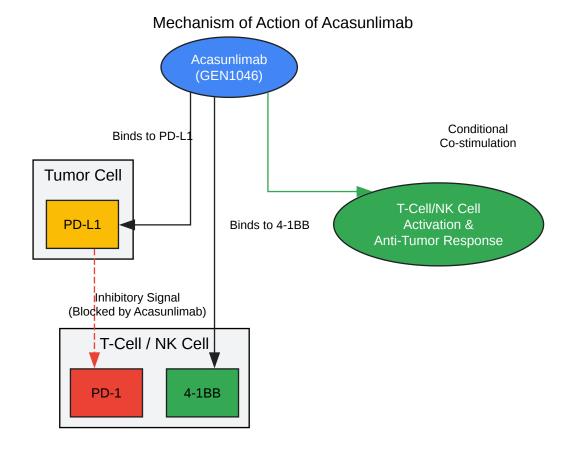


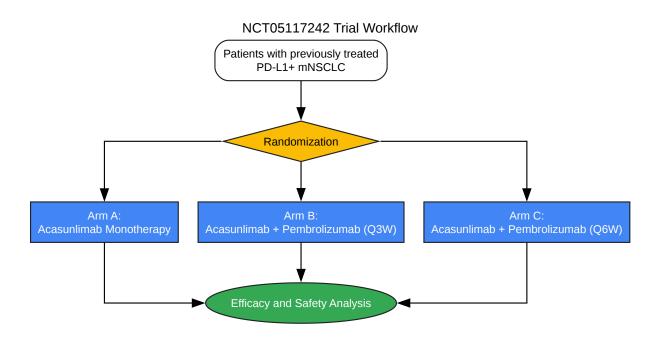
- Arm B: Acasunlimab in combination with pembrolizumab administered every 3 weeks.
- Arm C: Acasunlimab in combination with pembrolizumab administered every 6 weeks.

Visualizing the Mechanism of Action

To better understand the function of acasunlimab, the following diagrams illustrate its proposed signaling pathway and the experimental workflow of the key clinical trial.







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